molecular formula C13H17ClFN3O B15112268 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine

Cat. No.: B15112268
M. Wt: 285.74 g/mol
InChI Key: QEQBQQNTGVJTKO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 2-fluoroethyl substituent at the 1-position of the pyrazole ring and a 4-methoxybenzyl group attached to the 4-amino position. The 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the 4-methoxybenzyl moiety may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-18-13-4-2-11(3-5-13)8-15-12-9-16-17(10-12)7-6-14;/h2-5,9-10,15H,6-8H2,1H3;1H

InChI Key

QEQBQQNTGVJTKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methoxybenzyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or methoxybenzyl groups are replaced by other functional groups. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Scientific Research Applications

1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-n-(4-methoxybenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., N-(4-methoxybenzyl)-1H-pyrazol-4-amine) .
  • Aromatic Substituents : Replacing 4-methoxybenzyl with pyridinyl (e.g., in ’s compound) introduces basicity, which may enhance solubility but reduce membrane permeability .
  • Positional Isomerism : The ortho-methoxy isomer (2-methoxybenzyl) in ’s compound may sterically hinder interactions compared to the para-substituted target compound .

Key Insights :

  • Palladium catalysis () is widely used for C-N bond formation in pyrazole systems but may require optimization for fluorine-containing substrates.
  • Hydrogenation () offers high crude yields but necessitates purification for pharmaceutical-grade material.
  • Low yields in ’s synthesis highlight challenges in sterically hindered systems .

Physicochemical and Spectroscopic Data

Compound Melting Point ¹H NMR (Key Signals) Purity
Target Compound Not reported δ ~8.1 (pyrazole H), δ ~4.6 (CH₂F) 95% (typical)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107°C δ 8.87 (pyridine H), δ 2.98 (cyclopropyl CH) 95%
1-(2,2-Difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine Not reported δ ~6.0 (CF₂H), δ ~3.8 (OCH₃) 95%

Spectroscopic Notes:

  • The 2-fluoroethyl group in the target compound shows characteristic splitting in ¹H NMR due to coupling with fluorine (δ ~4.6, J ~47 Hz) .
  • ¹⁹F NMR of difluoroethyl analogs (e.g., δ -61.15 in ) confirms fluorine environment differences .

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